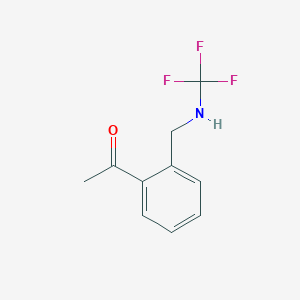
1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound belonging to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the use of Grignard reagents. The Grignard reagent is gradually added into a solution of ketene in an aromatic hydrocarbon in the presence of a complex prepared from catalytic amounts of transition metal ligands, preferably iron ligands, and organic aliphatic acid at low temperatures (0 to -10°C) under a nitrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced catalytic systems and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products: The major products formed from these reactions include oximes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various catalytic processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: This compound shares a similar structure but with an amino group instead of the trifluoromethylamino group.
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Another related compound with a hydroxyl group instead of the ethanone group.
Uniqueness: 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to its specific trifluoromethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
1-[2-[(trifluoromethylamino)methyl]phenyl]ethanone |
InChI |
InChI=1S/C10H10F3NO/c1-7(15)9-5-3-2-4-8(9)6-14-10(11,12)13/h2-5,14H,6H2,1H3 |
Clé InChI |
WXTVBPCZFWYKIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


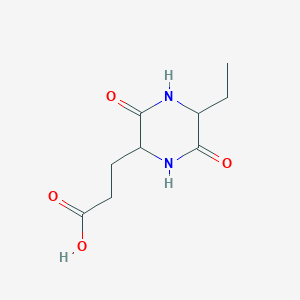
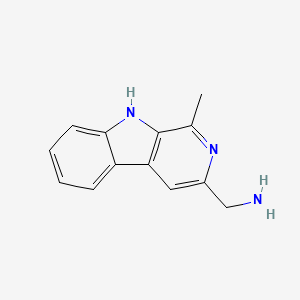
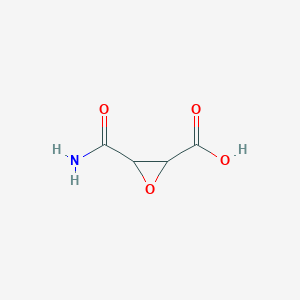


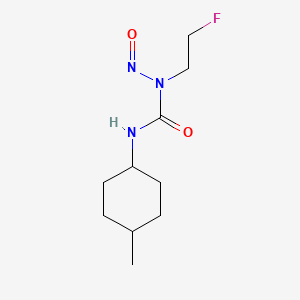
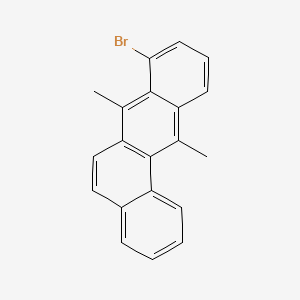
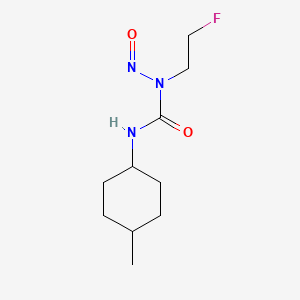
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

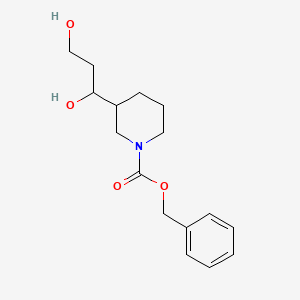


![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
